REACTION_CXSMILES
|
[I:1][C:2]1[C:3](O)=[C:4]2[S:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:3]1[C:2]([I:1])=[CH:7][N:6]=[C:5]2[CH:8]=[CH:9][S:10][C:4]=12
|
Name
|
|
Quantity
|
0.99 g
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Type
|
reactant
|
Smiles
|
IC=1C(=C2C(=NC1)C=CS2)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
|
diluted with dichloromethane and neutralized carefully with sat. NaHCO3 solution
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Type
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FILTRATION
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Details
|
The black tar was filtered off
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Type
|
CUSTOM
|
Details
|
the filtrate was transferred to a separation funnel
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Type
|
CONCENTRATION
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Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (eluting with 0-35% EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1I)C=CS2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |